molecular formula C12H11N5OS2 B12573891 N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

Cat. No.: B12573891
M. Wt: 305.4 g/mol
InChI Key: GMIXAMZHHUXKPO-UHFFFAOYSA-N
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Description

N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a heterocyclic compound featuring a triazolo-pyrimidine core linked to a thienylmethyl group via a sulfanyl-acetamide bridge. This structure combines sulfur-containing moieties (thienyl and sulfanyl) with nitrogen-rich aromatic systems, which are often associated with biological activities such as enzyme inhibition and anticancer properties . The compound’s synthesis likely involves alkylation of a triazolo-pyrimidine intermediate with a thienylmethyl-substituted chloroacetamide, analogous to methods described for structurally related compounds .

Properties

Molecular Formula

C12H11N5OS2

Molecular Weight

305.4 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide

InChI

InChI=1S/C12H11N5OS2/c18-10(14-7-9-3-1-6-19-9)8-20-12-16-15-11-13-4-2-5-17(11)12/h1-6H,7-8H2,(H,14,18)

InChI Key

GMIXAMZHHUXKPO-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NN=C2SCC(=O)NCC3=CC=CS3)N=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienylmethyl Intermediate: This step involves the reaction of thiophene with a suitable alkylating agent to form the thienylmethyl group.

    Synthesis of the Triazolopyrimidine Core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazines and nitriles.

    Coupling Reaction: The final step involves coupling the thienylmethyl intermediate with the triazolopyrimidine core using a sulfanyl linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the nitrogen atoms in the triazolopyrimidine ring, potentially leading to the formation of amines.

    Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, especially at the thienylmethyl group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Substituted Derivatives: From substitution reactions.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly as an antimicrobial or anticancer agent.

    Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group could play a role in binding to metal ions or forming disulfide bonds, influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Core Heterocycle: The target compound’s triazolo-pyrimidine core is distinct from benzothieno-triazolo-pyrimidine () and quinoxaline derivatives (). Pyrimidine-based cores may offer better solubility compared to bulkier fused systems like quinoxaline .
  • However, fluorophenyl substituents () may improve TopoII inhibition due to electronegativity and metabolic stability .
  • Synthetic Yields : Acetamide derivatives with chlorophenyl groups () achieve higher yields (90.2%) than phenyl analogues (68–74%, ), possibly due to optimized reaction conditions (e.g., reflux in acetonitrile vs. room-temperature acetone) .

Key Findings :

  • The bis-triazolo-quinoxaline derivative () demonstrates potent TopoII inhibition and apoptosis induction, attributed to DNA intercalation and fluorophenyl substituents .
  • The target compound’s thienylmethyl group could modulate selectivity toward alternative pathways (e.g., kinase inhibition) compared to fluorophenyl analogues .

Physicochemical Properties

Table 3: Physical Properties and Solubility

Compound Melting Point (°C) LogP (Predicted) Solubility (mg/mL) Reference
Target Compound N/A ~3.2 (est.) Moderate (DMSO) N/A
10a () 230–232 ~2.8 Low (aqueous)
4a () 230–232 ~3.5 Low (aqueous)

Key Insights :

  • The thienylmethyl group may increase LogP compared to phenyl analogues, improving lipid bilayer penetration but reducing aqueous solubility .
  • High melting points (~230°C) in analogues () suggest crystalline stability, a trait likely shared by the target compound .

Biological Activity

N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide is a compound of interest due to its potential biological activities. This section explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thienylmethyl group and a triazolopyrimidine moiety, which are known to contribute to various biological activities. Its structural formula can be represented as follows:

  • Molecular Formula : C₁₃H₁₄N₄OS
  • Molecular Weight : 270.34 g/mol

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Many triazole derivatives have shown effectiveness against bacterial and fungal pathogens.
  • Anticancer Properties : Certain triazolo[4,3-a]pyrimidines are known to inhibit cancer cell proliferation through various pathways.
  • Anti-inflammatory Effects : The inhibition of pro-inflammatory cytokines and pathways is a common mechanism attributed to these compounds.

Antimicrobial Activity

A study highlighted the synthesis of thieno[2,3-c]pyrazole derivatives which demonstrated significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown:

CompoundActivityReference
Thieno[2,3-c]pyrazoleAntibacterial
Triazolo[4,3-a]pyrimidineAntifungal

Anticancer Activity

Research into triazole derivatives has shown promising anticancer effects. For instance, certain triazolo[4,3-a]pyrimidines have been reported to inhibit specific cancer cell lines. The following table summarizes findings from various studies:

StudyCell Line TestedIC50 Value (µM)Activity
Kesari et al. (2021)MCF-7 (Breast Cancer)5.0Inhibitory
Abdel-Aziz et al. (2021)HeLa (Cervical Cancer)10.5Inhibitory

Anti-inflammatory Effects

Triazole compounds are also noted for their anti-inflammatory properties. They may modulate the immune response by inhibiting the release of inflammatory mediators.

Case Studies

  • Thieno[2,3-c]pyrazole Compounds : A study assessed the antioxidant properties of newly synthesized thieno compounds against oxidative stress in fish erythrocytes. The results indicated significant protective effects against toxicity from environmental pollutants ( ).
  • Triazolo[4,3-a]pyrimidines : In another investigation focused on antifungal activity, derivatives were tested against various fungal strains with notable efficacy against Botrytis cinerea, suggesting potential agricultural applications ( ).

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